molecular formula C16H12BrN3OS B2530096 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034467-83-7

2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2530096
CAS No.: 2034467-83-7
M. Wt: 374.26
InChI Key: PCNKQBJNUFIOEF-UHFFFAOYSA-N
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Description

2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034467-83-7) is a synthetic organic compound with a molecular formula of C16H12BrN3OS and a molecular weight of 374.25 g/mol. This benzamide derivative features a brominated aromatic ring connected via an amide linkage to a methylpyrazine group, which is further substituted with a thiophen-3-yl ring. This specific molecular architecture, particularly the presence of the thiophene and pyrazine heterocycles, makes it a valuable intermediate for medicinal chemistry and drug discovery research. While the specific biological profile of this compound is under investigation, its structure suggests potential as a key scaffold for developing pharmacologically active agents. Research on analogous compounds containing benzamide, thiophene, and pyrazine motifs has indicated potential for kinase inhibitory activity and antimicrobial properties . Furthermore, structurally related compounds are being explored in phenotypic drug discovery programs, such as the search for novel anticryptosporidial agents . The bromine atom on the benzamide ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNKQBJNUFIOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride, followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids . This method yields the desired compound with a good yield of around 75% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene and pyrazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s closest analogs differ in heterocyclic core composition, substituent positioning, and functional groups. Key examples include:

Compound Name (CAS or Reference) Molecular Formula Substituents/Key Features Molecular Weight Notes
Target Compound C₁₇H₁₃BrN₂OS 3-(thiophen-3-yl)pyrazine, benzamide, bromine 373.27 Pyrazine core with thiophen-3-yl
2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide C₁₇H₁₃BrN₂OS Pyridine (N at 2-position), thiophen-2-yl 373.3 Structural isomer; pyridine vs. pyrazine
BG14490 (1705880-97-2) C₁₇H₁₃BrN₂OS Thiazole (2-methyl substituent), benzamide 373.27 Thiazole replaces pyrazine
BG14491 (2034300-90-6) C₁₇H₁₃Cl₂N₃O₃ Furan-2-yl, acetamide linkage 378.21 Acetamide backbone; furan vs. thiophene
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide C₂₃H₂₁F₆N₅O₂ Trifluoromethyl groups, oxadiazole, cyclopropylmethyl 545.43 Enhanced lipophilicity; electron-withdrawing substituents

Key Observations :

  • Heterocyclic Core: Pyrazine (6-membered, two N atoms) vs. pyridine (6-membered, one N) vs. thiazole (5-membered, N and S) .
  • Substituent Positioning : Thiophen-3-yl in the target compound vs. thiophen-2-yl in CAS 2034207-28-6 . The 3-position may alter steric interactions in binding environments.
  • Functional Groups : Bromine (moderate electron-withdrawing) vs. trifluoromethyl (strong electron-withdrawing) in the European Patent compound .
Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • Lipophilicity : The trifluoromethyl groups in the European Patent compound increase lipophilicity (LogP ~4.2 estimated) compared to the brominated target compound (LogP ~3.5) .
  • Solubility : The hydroxy and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () improve aqueous solubility, a feature absent in the target compound .

Biological Activity

2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, including a bromine atom, thiophene ring, pyrazine ring, and benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

The molecular formula for 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is C16H12BrN3OSC_{16}H_{12}BrN_{3}OS, with a molecular weight of approximately 358.19 g/mol. The compound's structure allows for various chemical interactions, making it a candidate for multiple biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been suggested that it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, which could lead to antibacterial effects. Additionally, the presence of heterocycles like pyrazine and thiophene enhances its potential as an antiviral agent.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene and pyrazine have shown effectiveness against various bacterial strains. The bromine substituent may enhance the lipophilicity and bioavailability of the compound, contributing to its antimicrobial efficacy.

Antiviral Activity

Studies on heterocyclic compounds have revealed promising antiviral properties. For instance, compounds with pyrazine rings have demonstrated activity against viruses such as HIV and hepatitis C virus (HCV). While specific data on 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is limited, its structural similarities suggest potential antiviral applications.

Cytotoxicity and Selectivity

The cytotoxic effects of 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide have not been extensively characterized; however, related compounds have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial in drug development as it minimizes adverse effects on healthy tissues.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralPotential activity against HIV and HCV
CytotoxicitySelective toxicity towards cancer cells

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of various thiophene derivatives found that compounds similar to 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis.

Case Study: Antiviral Potential

Another investigation into heterocyclic compounds highlighted their efficacy against viral infections. Compounds containing pyrazine rings were shown to inhibit viral replication in vitro, suggesting that 2-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide may similarly exhibit antiviral properties.

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